(1-Fluorocyclopentyl)methanesulfonyl chloride
Overview
Description
“(1-Fluorocyclopentyl)methanesulfonyl chloride”, commonly referred to as FCPMSC, is a chemical compound that belongs to the class of sulfonyl chlorides . It has a molecular formula of C6H10ClFO2S and a molecular weight of 200.66 g/mol .
Molecular Structure Analysis
The InChI code for “(1-Fluorocyclopentyl)methanesulfonyl chloride” is1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2
. This indicates the connectivity and hydrogen count of its atoms. Physical And Chemical Properties Analysis
“(1-Fluorocyclopentyl)methanesulfonyl chloride” has a molecular weight of 200.66 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Enzyme Inhibition Studies
(1-Fluorocyclopentyl)methanesulfonyl chloride plays a role in enzyme inhibition studies. For instance, methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This derivative is formed by sulfonylating a group near the enzyme's anionic site, potentially the same group acetylated during normal catalytic activity.
Selective Fluorination Methods
The compound is useful in selective fluorination methods. A study by Makino and Yoshioka (1987) shows that a combination of methanesulfonyl fluoride and cesium fluoride, modified with 18-crown-6, is effective for selective fluorination of various benzyl alcohols via nucleophilic substitution (Makino & Yoshioka, 1987).
Ionic Liquid Applications
In the field of ionic liquids, methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. This electrolyte has been studied for the electrochemical properties of vanadium pentoxide (V2O5) films, showing potential for sodium intercalation into V2O5 films (Su, Winnick, & Kohl, 2001).
Reaction Rate and Product Studies
The solvolyses of methanesulfonic anhydride, closely related to methanesulfonyl chloride, have been studied in various solvents. This research helps understand the reaction mechanisms and product selectivity in different solvent conditions (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).
Chlorination of Pentitols
Methanesulfonyl chloride has been used in the selective chlorination of pentitols, transforming unprotected d-arabinitol into its 1,5-dichloro derivative. This research expands the understanding of chlorination reactions in organic chemistry (Benazza, Beaupère, Uzan, & Demailly, 1991).
Studies on Electron Adducts and Radicals
The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals, which have implications in various chemical reactions. This research provides insights into the behavior of these radicals in oxygenated solutions and their role in isomerization processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).
Synthesis and Catalytic Applications
The compound finds application in catalytic and synthetic chemistry. For example, a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides avoids genotoxic impurities, highlighting its role in safer chemical synthesis processes (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Thermokinetic Analysis
Methanesulfonyl chloride-water system has been analyzed thermokinetically, providing insights into the reactive behavior under both homogeneous and heterogeneous conditions. This is crucial for assessing safe operating conditions in industrial applications (Andreozzi, Aquila, Caprio, Insola, & Russo, 1996).
properties
IUPAC Name |
(1-fluorocyclopentyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZUFNQVFPFKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorocyclopentyl)methanesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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